molecular formula C13H14O3 B1277111 (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid CAS No. 902139-76-8

(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid

Cat. No. B1277111
M. Wt: 218.25 g/mol
InChI Key: CUFRNCSINASUIQ-UHFFFAOYSA-N
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Description

“(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid” is a chemical compound with the CAS Number: 902139-76-8 . It has a molecular weight of 218.25 and its IUPAC name is (4,6,7-trimethyl-1-benzofuran-3-yl)acetic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid” is 1S/C13H14O3/c1-7-4-8(2)12-10(5-11(14)15)6-16-13(12)9(7)3/h4,6H,5H2,1-3H3,(H,14,15) . This indicates the presence of a benzofuran ring with three methyl groups attached at positions 4, 6, and 7, and an acetic acid group attached at position 3 .


Chemical Reactions Analysis

Benzofuran derivatives, such as “(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid”, can undergo various chemical reactions . For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .


Physical And Chemical Properties Analysis

“(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid” is a solid at room temperature .

Scientific Research Applications

  • Structural and Spectroscopic Investigations : A study by Khemalapure et al. (2020) investigated the structural and spectroscopic characteristics of (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide using spectroscopic methods and quantum chemical computations. This research contributes to the understanding of molecular interactions and properties, which are crucial in scientific applications like material sciences and molecular modeling (Khemalapure et al., 2020).

  • Synthesis and Characterization of Derivatives : Research by Maridevarmath et al. (2019) focused on the synthesis of novel benzofuran-3-acetic acid hydrazide derivatives. They studied solvatochromic behavior, dipole moments, and photophysical properties, which are essential for developing luminescence materials, fluorescent probes, and non-linear optical materials (Maridevarmath et al., 2019).

  • Crystal Structure Analysis : The crystal structure of various benzofuran acetic acid compounds has been analyzed in different studies. These analyses provide insights into molecular geometry and intermolecular interactions, which are significant in the field of crystallography and material sciences. Studies by Choi et al. (2006, 2009) and Gowda et al. (2015) are notable examples (Choi et al., 2006), (Choi et al., 2009), (Gowda et al., 2015).

  • Synthesis and Reactivity Study : Murthy et al. (2018) conducted a study on the synthesis and characterization of 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid. This research included spectroscopic characterization, reactivity study, and charge transfer analysis, all crucial for understanding the chemical properties and potential applications of these compounds (Murthy et al., 2018).

  • Applications in Coordination Chemistry : Research by Mojumdar et al. (2009) explored the synthesis and coordination reactions of benzofuro[3,2-c]pyridine derivatives. This type of research is vital in coordination chemistry, where understanding the interaction between metals and organic ligands is crucial (Mojumdar et al., 2009).

properties

IUPAC Name

2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-7-4-8(2)12-10(5-11(14)15)6-16-13(12)9(7)3/h4,6H,5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFRNCSINASUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=COC2=C1C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429353
Record name (4,6,7-Trimethyl-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid

CAS RN

902139-76-8
Record name (4,6,7-Trimethyl-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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